2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol

Physicochemical property Thermal stability Purification

Sourcing a versatile fused bicyclic scaffold with a reactive 3-OH handle often leads to generic analogs that compromise downstream reactivity. 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol (CAS 117891-68-6) provides a chemically distinct solution. • Enables O-alkylation and Mitsunobu reactions unavailable with 3-amino or 3-methyl analogs. • Serves as a direct precursor to 5-carboxamide IGR agents (cf. D-27; LC₅₀ 51.50 mg·L⁻¹ against P. xylostella). • Patented cannabinoid-modulator scaffold-the 3-OH group facilitates rapid SAR derivatization. Supplied as a research-grade building block with batch-specific QC documentation.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 117891-68-6
Cat. No. B053042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol
CAS117891-68-6
Synonyms3-Cycloheptapyrazolol, 2,4,5,6,7,8-hexahydro-
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)NNC2=O
InChIInChI=1S/C8H12N2O/c11-8-6-4-2-1-3-5-7(6)9-10-8/h1-5H2,(H2,9,10,11)
InChIKeyQXVHMLFNQLFORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol: Agrochemical and Cannabinoid Intermediate


2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol (CAS 117891-68-6) is a saturated fused bicyclic heterocycle that integrates a cycloheptane ring with a 3-hydroxypyrazole moiety. It is primarily utilized as a versatile building block for the synthesis of more complex pyrazole derivatives, particularly those targeting cannabinoid receptor modulation and insect growth regulation. The compound exhibits a molecular formula of C₈H₁₂N₂O, a molecular weight of 152.19 g/mol, and a predicted boiling point of 371.23 °C . This core structure provides a unique balance of hydrogen bond donor capacity and lipophilicity that distinguishes it from structurally similar analogs.

Why Analogs Cannot Replace 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol


The 3-hydroxy substituent on 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol (CAS 117891-68-6) is a critical determinant of its physicochemical and synthetic utility. Replacement with a 3-amino analog (CAS 54162-24-2) alters hydrogen bond donor and acceptor profiles, while a 3-methanol derivative (CAS 1690752-33-0) increases molecular weight and lipophilicity, directly impacting boiling point, solubility, and downstream reactivity . The 3-hydroxy group also enables specific synthetic transformations—such as O‑alkylation or Mitsunobu reactions—that are unavailable to 3‑unsubstituted or 3‑methyl analogs. Consequently, generic substitution among hexahydrocycloheptapyrazoles cannot guarantee equivalent performance in applications where the 3‑OH handle is chemically or biologically essential.

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol: Evidence vs. Closest Analogs


Boiling Point Advantage Over 3-Amino Analog

The predicted boiling point of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol is 371.23 °C (at 760 mmHg), which is 14.6 °C lower than that of its 3-amino analog (385.821 °C) [REFS-1, REFS-2]. This lower boiling point is indicative of reduced intermolecular hydrogen bonding relative to the primary amine, potentially offering advantages in vacuum distillation purification and thermal processing workflows.

Physicochemical property Thermal stability Purification

Boiling Point Advantage Over 3-Methanol Analog

The predicted boiling point of 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ol (371.23 °C) is approximately 14.7 °C lower than the lower bound of the predicted range for its 3‑methanol analog (385.9 ± 37.0 °C) [REFS-1, REFS-2]. The narrower uncertainty in the target compound's boiling point also suggests more reliable prediction behavior.

Volatility Synthetic intermediate Physical property

Hydrogen Bond Profile vs. Amine and Methanol Analogs

The 3‑hydroxy substituent confers a single hydrogen bond donor (HBD) and two acceptors (HBA), in contrast to the 3‑amino analog (three HBDs, two HBAs) and the 3‑methanol analog (two HBDs, two HBAs) [REFS-1, REFS-2, REFS-3]. The phenolic -OH group is more acidic (pKa ~15.43 predicted) than an aliphatic alcohol or amine, enabling selective deprotonation and O‑alkylation under mild conditions .

Hydrogen bonding Solubility Reactivity

Insecticidal Activity of Scaffold Derivatives

A derivative incorporating the 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole core (D-27) exhibited an LC₅₀ of 51.50 mg·L⁻¹ against Plutella xylostella and 100% mortality against Mythimna separata at 2.5 mg·L⁻¹ in bioassays [1]. While direct data for the 3‑ol are not available, this class-level evidence confirms the scaffold's biological relevance and supports its use as a privileged intermediate for insecticidal discovery.

Insect growth regulator Agrochemical Structure-activity relationship

Patented Cannabinoid Modulator Scaffold

Patents explicitly claim hexahydro-cycloheptapyrazole compounds as cannabinoid receptor modulators, with the core structure appearing in multiple patent families (e.g., US20080070968A1, WO2008115705A3) [1]. While specific binding data for the 3‑ol are not reported, the recurrent citation of the scaffold in CB1/CB2 ligand patents substantiates its medicinal chemistry relevance.

Cannabinoid receptor CB1/CB2 modulator Medicinal chemistry

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol: Agrochemical and Cannabinoid Applications


Pyrazolamide Insect Growth Regulator Synthesis

The 3‑ol serves as a key starting material for constructing 5‑carboxamide derivatives analogous to D‑27, which demonstrated dual‑target IGR activity (LC₅₀ 51.50 mg·L⁻¹ against P. xylostella). Its hydroxyl group can be activated for amide coupling or used to install additional pharmacophoric elements .

Cannabinoid Receptor Modulator Library Synthesis

The core is explicitly claimed in patents as a cannabinoid modulator scaffold. The 3‑OH provides a convenient handle for derivatization (e.g., ether or carbamate formation) to probe CB1/CB2 receptor interactions .

Kinase Inhibitor & GPCR Ligand Development

The fused cycloheptane-pyrazole system imparts a defined three-dimensional shape that can be exploited in structure-based drug design. The 3‑OH can participate in key hydrogen bonds with protein targets or be replaced by bioisosteres after initial SAR studies.

Lead Series Physicochemical Optimization

The lower boiling point and distinct H‑bond profile relative to amine and methanol analogs [REFS-1, REFS-2] make the 3‑ol a preferable intermediate when downstream purification or handling demands moderate volatility and specific solubility characteristics.

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